molecular formula C17H12O4 B14313061 5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one CAS No. 113816-80-1

5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one

Cat. No.: B14313061
CAS No.: 113816-80-1
M. Wt: 280.27 g/mol
InChI Key: XLEBCUFEFHNUBA-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one is a tetracyclic compound with an intriguing structure. It belongs to the class of benzopyran derivatives and exhibits interesting biological properties. The compound’s crystal structure has been determined experimentally, and theoretical calculations confirm its planar tetracyclic skeleton .

Preparation Methods

Synthetic Routes:: The synthesis of 5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one involves several steps. One common approach is the cyclization of a suitable precursor. For example, a furocoumarin precursor can undergo intramolecular cyclization to form the pyran ring. The exact synthetic route may vary, but it typically includes steps like condensation, cyclization, and oxidation.

Reaction Conditions::
  • Condensation: The precursor (often a substituted coumarin) reacts with an appropriate reagent under specific conditions.
  • Cyclization: Intramolecular cyclization forms the pyran ring.
  • Oxidation: Oxidative processes may be involved in the final step.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity:: 5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one can participate in various reactions:

    Oxidation: It may undergo oxidation at specific positions.

    Substitution: Nucleophilic substitution reactions can occur.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to various substituted forms.

Scientific Research Applications

5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic properties.

    Industry: Its unique structure may inspire novel materials.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While 5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one is unique, it shares features with related compounds such as 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one and 2-methyl-4H-1-benzopyran-2-one. These analogs may have distinct properties and applications .

Properties

CAS No.

113816-80-1

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

5-methoxy-4-methyl-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C17H12O4/c1-9-7-14(18)21-12-8-13-16(17(19-2)15(9)12)10-5-3-4-6-11(10)20-13/h3-8H,1-2H3

InChI Key

XLEBCUFEFHNUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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